(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate with specific reagents under controlled conditions. For instance, one method involves dissolving the intermediate compound in acetonitrile and adding reagents dropwise over a period of 15 minutes. The reaction mixture is then stirred at room temperature for 20 hours and concentrated under reduced pressure .
Industrial Production Methods
Industrial production of this compound often requires sourcing high-purity materials and following stringent quality control measures. The compound is available in various quantities, ranging from 100 mg to 5 g, and is typically shipped within 8-12 weeks .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate include:
tert-Butyl ®-4-amino-3,3-dimethylpiperidine-1-carboxylate: A closely related compound with similar chemical properties.
tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: Another similar compound used in various chemical syntheses.
Uniqueness
What sets ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate apart is its high purity and specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCZOJFFXXZKR-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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